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Introduction

ADP-ribosyl cyclases are a family of enzymes that catalyze the synthesis of cyclic ADP-ribose
(cADPR) and its analogs from NAD+ and its derivatives. cCADPR is a crucial second messenger
that mobilizes intracellular calcium stores, playing a significant role in various cellular
processes, including signal transduction, muscle contraction, and immune responses. The
most well-characterized mammalian ADP-ribosyl cyclases are CD38 and CD157. Given their
involvement in a range of physiological and pathological conditions, the development of robust
assays to measure their enzymatic activity is of high interest for basic research and drug
discovery.

Fluorescence-based assays offer a sensitive and continuous method to monitor enzyme
activity, making them suitable for high-throughput screening of potential inhibitors or activators.
These assays often employ NAD+ analogs that are converted into fluorescent cyclic products
by ADP-ribosyl cyclases. This application note provides a detailed protocol for a widely used
fluorescence-based ADP-ribosyl cyclase activity assay using nicotinamide guanine dinucleotide
(NGD+) as a substrate. Additionally, it addresses the potential use of 8-bromo-nicotinamide
hypoxanthine dinucleotide (8-Br-NHD+), another NAD+ analog.

Principle of the Fluorescent Assay
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The cornerstone of this continuous fluorometric assay is the use of a non-fluorescent NAD+
analog that, upon enzymatic cyclization, yields a highly fluorescent product. A commonly used
substrate is nicotinamide guanine dinucleotide (NGD+), which is converted by ADP-ribosyl
cyclase to cyclic GDP-ribose (cGDPr). The increase in fluorescence intensity over time is
directly proportional to the enzymatic activity. This method allows for real-time monitoring of the
reaction kinetics.

Regarding the Use of 8-Br-NHD+

8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) has been investigated as a
substrate for ADP-ribosyl cyclases. Studies have shown that 8-substituted NHD+ analogs,
including presumably 8-Br-NHD+, are indeed converted by these enzymes. The product of this
reaction is 8-bromo-cyclic inosine diphosphoribose (8-Br-cIDPR).

However, a critical aspect for a continuous fluorescence-based assay is that the enzymatic
product must be fluorescent. The fluorescence of cADPR analogs often arises from the
cyclization occurring at the N7 position of the purine ring. In contrast, the natural substrate
NAD+ and 8-substituted NHD+ analogs undergo cyclization at the N1 position. This suggests
that the resulting 8-Br-cIDPR is likely non-fluorescent, rendering 8-Br-NHD+ unsuitable for a
direct, continuous assay that relies on the generation of a fluorescent product. Therefore, while
8-Br-NHD+ can be used in endpoint assays where the product is detected by other means
(e.g., HPLC), itis not recommended for the fluorescence enhancement protocol detailed below.

Recommended Protocol: ADP-ribosyl Cyclase
Activity Assay using NGD+
This protocol describes a robust and widely adopted method for measuring ADP-ribosyl cyclase

activity in a continuous manner using the fluorogenic substrate NGD+.

Materials and Reagents

e Enzyme Source: Purified recombinant ADP-ribosyl cyclase (e.g., human CD38) or cell/tissue
lysates containing the enzyme.

o Substrate: Nicotinamide guanine dinucleotide (NGD+)

e Assay Buffer: 20 mM Tris-HCI, pH 7.4
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» Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.

o Fluorescence Microplate Reader: Capable of excitation at 300 nm and emission detection at
410 nm.

Experimental Workflow

(Assay Buffer, NGD+, Enzyme add buffer, enzyme, inhibitors) (Add NGD+) (Ex: 300 nm, Em: 410 nm) (Calculate reaction rates)

Preparation Reaction Detection & Analysis
[ Prepare Reagents )] & Prepare 96-well plate Initiate Reaction Incubate at 37°C Measure Fluorescence Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the ADP-ribosyl cyclase fluorescent assay.

Detailed Protocol

» Reagent Preparation:
o Prepare a 10 mM stock solution of NGD+ in deionized water. Store in aliquots at -20°C.
o Prepare the assay buffer (20 mM Tris-HCI, pH 7.4).

o Dilute the ADP-ribosyl cyclase enzyme to the desired concentration in the assay buffer.
The optimal concentration should be determined empirically but typically falls in the ng/mL

range for purified enzymes.
e Assay Setup:
o In a 96-well black microplate, add the following to each well for a final volume of 200 pL:
» Assay Buffer
= Enzyme solution

» Test compounds (inhibitors or activators) or vehicle control.
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o Pre-incubate the plate at 37°C for 10 minutes.

¢ |nitiation of Reaction:

o To initiate the reaction, add NGD+ to each well to a final concentration of 100 pM.

e Fluorescence Measurement:

o Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

o Measure the fluorescence intensity at an excitation wavelength of 300 nm and an

emission wavelength of 410 nm.

o Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.

o Data Analysis:

o For each well, plot the fluorescence intensity as a function of time.

o The initial rate of the reaction is determined from the slope of the linear portion of the

curve.

o Compare the reaction rates of samples with test compounds to the vehicle control to

determine the percent inhibition or activation.

Data Presentation

The following tables summarize typical concentrations and parameters for the NGD+-based

ADP-ribosyl cyclase activity assay.

Table 1. Reagent Concentrations

Reagent Stock Concentration Final Concentration
NGD+ 10 mM 100 uM
ADP-ribosyl Cyclase Varies Varies (empirically determined)

Assay Buffer

20 mM Tris-HCI, pH 7.4

20 mM Tris-HCI, pH 7.4
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Table 2: Instrument Settings

Parameter Value
Excitation Wavelength 300 nm
Emission Wavelength 410 nm
Temperature 37°C

Read Interval 1-2 minutes
Total Read Time 30-60 minutes

Signaling Pathway Visualization

The following diagram illustrates the enzymatic conversion of NAD+ and its analogs by ADP-
ribosyl cyclase and the subsequent role of cCADPR in calcium signaling.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for ADP-ribosyl
Cyclase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15602344#protocol-for-using-8-br-nhd-in-adp-ribosyl-
cyclase-activity-assays]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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